1-(4-chlorophenyl)-7,7-dimethyl-N'-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide
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Overview
Description
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core, chlorophenyl, and methylphenyl groups, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups can be introduced through Friedel-Crafts acylation reactions using appropriate acyl chlorides and aluminum chloride as a catalyst.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and antileishmanial agent due to its ability to inhibit specific enzymes and pathways in parasites.
Pharmacology: It is investigated for its potential as a CDK2 inhibitor, which could make it a candidate for cancer treatment.
Materials Science: The compound’s unique structure makes it a potential candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For example, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . In antimalarial and antileishmanial applications, the compound may inhibit specific enzymes involved in the parasite’s metabolic pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide can be compared with other similar compounds such as:
Pyrazole Derivatives: These compounds also exhibit antimalarial and antileishmanial activities but differ in their core structure and specific molecular interactions.
Indole Derivatives: Known for their diverse biological activities, indole derivatives have different structural features and mechanisms of action compared to quinoline derivatives.
The uniqueness of 1-(4-chlorophenyl)-7,7-dimethyl-N’-(2-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide lies in its specific combination of functional groups and its potential to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H24ClN3O3 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7,7-dimethyl-N'-(2-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C25H24ClN3O3/c1-15-6-4-5-7-20(15)27-28-23(31)19-12-18-21(13-25(2,3)14-22(18)30)29(24(19)32)17-10-8-16(26)9-11-17/h4-12,27H,13-14H2,1-3H3,(H,28,31) |
InChI Key |
NQRSGOJMHQCEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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